Cas no 1353998-01-2 (2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol)
![2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol structure](https://www.kuujia.com/scimg/cas/1353998-01-2x500.png)
2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol
- (S)-2-(3-(Benzyl(isopropyl)amino)piperidin-1-yl)ethanol
- AM95496
- 2-[(S)-3-(benzylisopropylamino)piperidin-1-yl]ethanol
- 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol
-
- Inchi: 1S/C17H28N2O/c1-15(2)19(13-16-7-4-3-5-8-16)17-9-6-10-18(14-17)11-12-20/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3/t17-/m0/s1
- InChI Key: WCGALKBOUZMJNF-KRWDZBQOSA-N
- SMILES: OCCN1CCC[C@@H](C1)N(CC1C=CC=CC=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 264
- Topological Polar Surface Area: 26.7
2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498177-1g |
(S)-2-(3-(Benzyl(isopropyl)amino)piperidin-1-yl)ethanol |
1353998-01-2 | 97% | 1g |
$1378 | 2022-09-03 | |
Fluorochem | 084112-500mg |
2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol |
1353998-01-2 | 500mg |
£694.00 | 2022-03-01 |
2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol Related Literature
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
Additional information on 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol
Research Brief on 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353998-01-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353998-01-2) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and potential clinical applications. The compound, characterized by its unique piperidine-ethanol scaffold, has garnered attention for its role in modulating specific biological targets, making it a subject of intense research in drug discovery.
The synthesis of 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol has been optimized in recent studies to improve yield and purity. Researchers have employed asymmetric synthesis techniques to achieve the desired (S)-configuration, which is critical for its biological activity. Key steps include the chiral resolution of intermediates and the use of catalytic enantioselective methods. These advancements have facilitated the production of the compound on a scale suitable for preclinical evaluations.
Pharmacological studies have revealed that 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol exhibits high affinity for certain G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and immune regulation. In vitro assays demonstrate its ability to modulate receptor activity with nanomolar potency, suggesting potential applications in treating neurological disorders and inflammatory conditions. Mechanistic studies indicate that the compound acts as an allosteric modulator, offering advantages such as reduced side effects compared to orthosteric ligands.
Recent in vivo studies have further elucidated the therapeutic potential of this compound. Animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have shown improved cognitive and motor functions following treatment with 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol. These effects are attributed to its ability to enhance synaptic plasticity and reduce neuroinflammation. Additionally, preliminary toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Despite these promising findings, challenges remain in the clinical translation of 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol. Issues such as bioavailability and metabolic stability need to be addressed through further structural optimization. Researchers are exploring prodrug strategies and formulation technologies to overcome these limitations. Collaborative efforts between academia and industry are underway to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol represents a compelling candidate for drug development, with its unique pharmacological profile and therapeutic potential. Ongoing research aims to refine its properties and validate its efficacy in human trials. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.
1353998-01-2 (2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol) Related Products
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)




